![molecular formula C17H13N3O4S B2846832 N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide CAS No. 361995-08-6](/img/structure/B2846832.png)
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide
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Overview
Description
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide, also known as MNBA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MNBA is a highly potent and selective inhibitor of the protein kinase CK2, which plays a critical role in a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis.
Scientific Research Applications
Antioxidant Activity
Thiazole derivatives, such as the compound , have been found to exhibit antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Analgesic Activity
Thiazole derivatives have also been found to have analgesic (pain-relieving) properties . This could potentially make them useful in the development of new pain relief medications.
Anti-inflammatory Activity
The compound may also have anti-inflammatory properties . Inflammation is a vital part of the body’s immune response, but sometimes it can become chronic and lead to various health problems.
Antimicrobial Activity
Thiazole derivatives have been found to have antimicrobial properties . This means they could potentially be used in the development of new antibiotics.
Antifungal Activity
The compound may also have antifungal properties . Fungal infections are a common problem that can cause a variety of symptoms.
Antiviral Activity
Thiazole derivatives have been found to have antiviral properties . This could potentially make them useful in the development of new antiviral medications.
Antitumor and Cytotoxic Activity
Thiazole derivatives have been found to have antitumor and cytotoxic properties . This means they could potentially be used in the development of new cancer treatments .
Neuroprotective Activity
The compound may also have neuroprotective properties . This means it could potentially be used in the treatment of neurodegenerative diseases like Alzheimer’s and Parkinson’s.
Mechanism of Action
Target of Action
Compounds containing a thiazole ring, such as this one, have been known to interact with various biochemical pathways and enzymes, or stimulate/block receptors in biological systems .
Mode of Action
It’s known that molecules containing a thiazole ring can behave unpredictably when entering physiological systems, potentially activating or stopping biochemical pathways and enzymes, or stimulating or blocking receptors .
Biochemical Pathways
For instance, they have been found in many potent biologically active compounds, such as antimicrobial drug sulfathiazole, antiretroviral drug Ritonavir, antifungal drug Abafungin, and antineoplastic drugs Bleomycine and Tiazofurin .
Pharmacokinetics
A study on similar 4-methoxy-phenylthiazole-2-amine derivatives suggested that these compounds presented satisfactory drug-like characteristics and adme (absorption, distribution, metabolism, excretion) properties .
Result of Action
Thiazole-containing compounds have been associated with a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
properties
IUPAC Name |
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O4S/c1-24-14-7-5-11(6-8-14)15-10-25-17(18-15)19-16(21)12-3-2-4-13(9-12)20(22)23/h2-10H,1H3,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXZIRDOOWKLZRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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